molecular formula C19H26N6 B6438110 4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2548982-32-5

4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine

カタログ番号 B6438110
CAS番号: 2548982-32-5
分子量: 338.4 g/mol
InChIキー: SMSHHSGHVUOLEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of similar compounds shows that they can adopt different conformations . For example, Imatinib, a therapeutic agent to treat leukemia, realizes in crystals two main conformations, an extended with the pyridylpyrimidine moiety in trans position towards the methylbenzene ring and a folded with the pyridylpyrimidine moiety cis situated to the methylbenzene ring . The exact molecular structure of “4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” would require further investigation.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the cleavage of amide bonds . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine . The specific chemical reactions that “this compound” undergoes are not detailed in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, Imatinib is a solid at room temperature . The exact physical and chemical properties of “this compound” would require further investigation.

Safety and Hazards

The safety and hazards associated with similar compounds can also vary. For example, one compound has been classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . The exact safety and hazards associated with “4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” are not specified in the available literature.

将来の方向性

The future directions for research on similar compounds often involve further development and testing. For example, Flumatinib, an antineoplastic tyrosine kinase inhibitor, is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) . The future directions for “4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine” would likely involve further synthesis, characterization, and testing.

生化学分析

Biochemical Properties

4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tyrosine kinases, which are essential for signal transduction pathways. The compound’s interaction with these enzymes involves binding to the active site, inhibiting their activity, and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular responses, making the compound a potential candidate for therapeutic applications .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell proliferation, apoptosis, and differentiation. By modulating cell signaling pathways, such as the PI3K/AKT/mTOR pathway, the compound can alter gene expression and cellular metabolism. This modulation can lead to either the promotion or inhibition of cell growth, depending on the cellular context .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as tyrosine kinases, leading to their inhibition. This binding involves hydrogen bonds, hydrophobic interactions, and π-π stacking interactions. The inhibition of these enzymes results in the downregulation of signaling pathways, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively modulate target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation through oxidation and conjugation reactions, primarily mediated by cytochrome P450 enzymes. These metabolic processes result in the formation of various metabolites, which may have distinct biological activities. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and the presence of transport proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications. This localization enables the compound to interact with its target enzymes and proteins, thereby modulating cellular processes. The precise subcellular distribution of the compound can influence its efficacy and specificity .

特性

IUPAC Name

4-methyl-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6/c1-16-13-18(24-7-2-3-8-24)22-19(21-16)25-11-9-23(10-12-25)15-17-5-4-6-20-14-17/h4-6,13-14H,2-3,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHHSGHVUOLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CN=CC=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。